molecular formula C23H25N5O3 B11236948 N-(4-carbamoylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

N-(4-carbamoylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B11236948
M. Wt: 419.5 g/mol
InChI Key: BRFITNDHSGJYKX-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a quinoxaline moiety, and a phenyl group with a carbamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized by condensing an o-phenylenediamine with an appropriate diketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,5-diketone.

    Coupling Reactions: The quinoxaline and piperidine intermediates are then coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Carbamoyl Group: The phenyl group with a carbamoyl substituent can be introduced through a nucleophilic substitution reaction, where an amine reacts with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoxaline moiety, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The phenyl group with the carbamoyl substituent can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study its effects on various biological pathways and cellular processes.

    Pharmacology: It may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, it may interact with:

    Receptors: Binding to specific receptors on cell surfaces, modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Molecular Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide: Lacks the ethoxy group on the quinoxaline moiety.

    N-(4-carbamoylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide: Contains a methoxy group instead of an ethoxy group.

Uniqueness

N-(4-carbamoylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide is unique due to the presence of the ethoxy group on the quinoxaline ring, which may influence its pharmacokinetic properties and biological activity. This structural feature can affect the compound’s solubility, stability, and ability to interact with biological targets.

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H25N5O3/c1-2-31-23-21(26-18-5-3-4-6-19(18)27-23)28-13-11-16(12-14-28)22(30)25-17-9-7-15(8-10-17)20(24)29/h3-10,16H,2,11-14H2,1H3,(H2,24,29)(H,25,30)

InChI Key

BRFITNDHSGJYKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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